![molecular formula C9H18N2O4S2 B11843210 5,8-Di(methanesulfonyl)-5,8-diazaspiro[2.6]nonane CAS No. 89777-43-5](/img/structure/B11843210.png)
5,8-Di(methanesulfonyl)-5,8-diazaspiro[2.6]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-bis(methylsulfonyl)-5,8-diazaspiro[2.6]nonane is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features two methylsulfonyl groups attached to a diazaspiro nonane core, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-bis(methylsulfonyl)-5,8-diazaspiro[2.6]nonane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable diazaspiro nonane precursor with methylsulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
While specific industrial production methods for 5,8-bis(methylsulfonyl)-5,8-diazaspiro[2.6]nonane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
5,8-bis(methylsulfonyl)-5,8-diazaspiro[2.6]nonane can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl groups can be further oxidized to sulfonic acids under strong oxidative conditions.
Reduction: The compound can be reduced to remove the sulfonyl groups, yielding the corresponding diazaspiro nonane.
Substitution: The methylsulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of the parent diazaspiro nonane.
Substitution: Formation of various substituted diazaspiro nonane derivatives.
Applications De Recherche Scientifique
5,8-bis(methylsulfonyl)-5,8-diazaspiro[2.6]nonane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5,8-bis(methylsulfonyl)-5,8-diazaspiro[2.6]nonane largely depends on its interaction with biological targets. The compound’s sulfonyl groups can interact with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,8-diazabicyclo[2.2.2]octane: A structurally similar compound with different functional groups.
5,8-diazabicyclo[4.3.0]nonane: Another related compound with a different ring structure.
Uniqueness
5,8-bis(methylsulfonyl)-5,8-diazaspiro[2.6]nonane is unique due to its spirocyclic structure and the presence of two methylsulfonyl groups. These features confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
89777-43-5 |
|---|---|
Formule moléculaire |
C9H18N2O4S2 |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
5,8-bis(methylsulfonyl)-5,8-diazaspiro[2.6]nonane |
InChI |
InChI=1S/C9H18N2O4S2/c1-16(12,13)10-5-6-11(17(2,14)15)8-9(7-10)3-4-9/h3-8H2,1-2H3 |
Clé InChI |
BHFPMSYWAKEVSV-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)N1CCN(CC2(C1)CC2)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Dibenzo[f,h]pyrido[2,3-b]quinoxaline](/img/structure/B11843148.png)
![2-Methyl-10-phenyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B11843164.png)
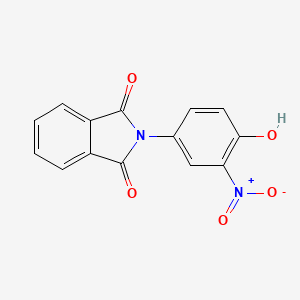
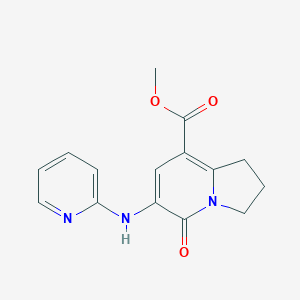
![2,8-Dibromoimidazo[1,2-a]pyridine](/img/structure/B11843187.png)
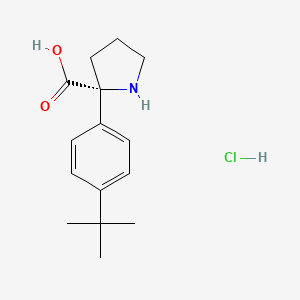
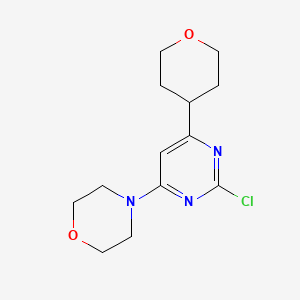
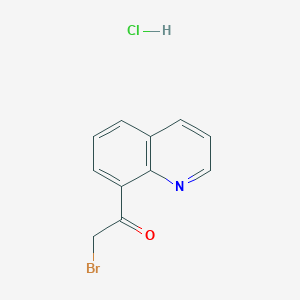
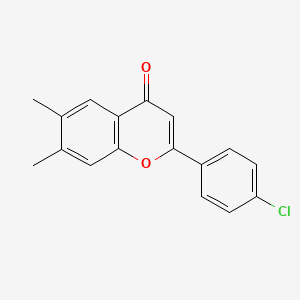
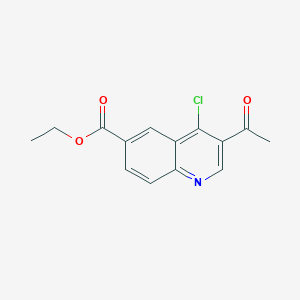
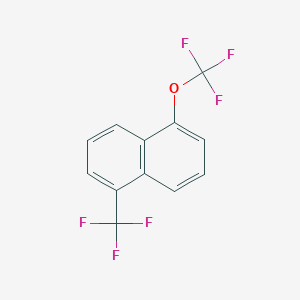
![4-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11843235.png)
